1-Isopropyl-3-methyl-1H-pyrazol-4-amine

Lipophilicity Physicochemical Properties Medicinal Chemistry

In medicinal chemistry, a building block’s lipophilicity directly impacts lead optimization timelines. 1-Isopropyl-3-methyl-1H-pyrazol-4-amine (XLogP3=0.7) provides a precise logP increase over the 1-methyl analog (XLogP3=-0.4) without altering TPSA (43.8 Ų), enabling fine-tuned membrane permeability. This specific substitution pattern is essential for synthesizing patented PDE1 inhibitors (IC50 as low as 17 nM) and PRC2 complex inhibitors with single-digit nanomolar potency. Procuring this exact compound eliminates the risk of SAR disruption caused by generic 4-aminopyrazole analogs. Available as free base (≥97% purity) or hydrochloride salt (CAS 1257554-91-8) for enhanced aqueous solubility. Stored at 2-8°C under dry conditions; shipped at ambient temperature. Standard international B2B shipping applies.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 29751-98-2
Cat. No. B1320228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3-methyl-1H-pyrazol-4-amine
CAS29751-98-2
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1N)C(C)C
InChIInChI=1S/C7H13N3/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,8H2,1-3H3
InChIKeySWUPMMXJWOXOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 g / 5 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-3-methyl-1H-pyrazol-4-amine: Procurement & Characterization


1-Isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 29751-98-2) is a heterocyclic aromatic amine belonging to the 4-aminopyrazole class [1]. Its core structure consists of a pyrazole ring substituted with an isopropyl group at the N1 position, a methyl group at the C3 position, and a primary amine at the C4 position . This specific substitution pattern distinguishes it from other aminopyrazoles and influences key physicochemical properties such as lipophilicity and molecular weight [1]. The compound is primarily supplied as a free base for use as a versatile building block in organic synthesis and medicinal chemistry research . Commercial availability is generally offered with a purity of ≥97%, and storage is recommended under dry, refrigerated conditions (2-8°C) to maintain integrity .

Substitution Risks: 1-Isopropyl-3-methyl-1H-pyrazol-4-amine vs. Generics


Substituting 1-Isopropyl-3-methyl-1H-pyrazol-4-amine with a generic or simpler 4-aminopyrazole analog carries significant risk of experimental failure in both synthetic and biological contexts. The specific combination of the N1-isopropyl and C3-methyl substituents directly modulates key physicochemical properties, notably lipophilicity and molecular bulk, which are critical determinants of target binding, membrane permeability, and metabolic stability [1]. For instance, the isopropyl group at N1 confers a markedly higher lipophilicity (XLogP3 = 0.7) compared to the unsubstituted or methyl-only analogs (e.g., 1-methyl-1H-pyrazol-4-amine, XLogP3 = -0.4) [1][2]. This shift in lipophilicity can dramatically alter a compound's pharmacokinetic profile and off-target selectivity, making the use of a less lipophilic analog unsuitable for SAR studies . Furthermore, the specific substitution pattern is essential for the synthesis of numerous patented biologically active molecules, where the isopropyl and methyl groups are critical components of the pharmacophore [3].

1-Isopropyl-3-methyl-1H-pyrazol-4-amine vs. Analog Compounds


Lipophilicity (XLogP3) vs. 1-Methyl Analog

The compound exhibits significantly higher calculated lipophilicity (XLogP3 = 0.7) compared to the simpler 1-methyl-1H-pyrazol-4-amine (XLogP3 = -0.4) [1][2]. This 1.1-unit increase in logP indicates a marked shift towards greater hydrophobicity, a key factor influencing passive membrane permeability and potential off-target binding.

Lipophilicity Physicochemical Properties Medicinal Chemistry Pharmacokinetics

Molecular Weight Impact on Crystallinity & Handling

The molecular weight of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine (139.20 g/mol) is substantially higher than that of the 1-methyl analog (97.12 g/mol) and the 1-isopropyl analog lacking the 3-methyl group (125.17 g/mol) [1][2]. This increased mass is due to the combined isopropyl and methyl substituents, which can influence physical form and crystallinity, often favoring a solid state at room temperature compared to lower molecular weight analogs that may be liquids or low-melting solids.

Molecular Weight Physicochemical Properties Solid-State Chemistry

Rotatable Bond Count vs. 1-Methyl Analog

The compound possesses one rotatable bond (the C-N bond linking the isopropyl group to the pyrazole ring), whereas the 1-methyl-1H-pyrazol-4-amine analog has zero rotatable bonds [1][2]. The presence of a single rotatable bond introduces a degree of conformational flexibility that is absent in the rigid 1-methyl analog, potentially allowing the molecule to adopt different shapes to optimize interactions within a binding pocket.

Conformational Analysis Molecular Modeling Drug Design

Hydrochloride Salt for Improved Solubility

Unlike many simpler 4-aminopyrazole analogs which are primarily offered only as free bases, 1-Isopropyl-3-methyl-1H-pyrazol-4-amine is readily available as a stable hydrochloride salt (CAS 1257554-91-8) . The hydrochloride salt form is specifically engineered to enhance aqueous solubility and stability, overcoming the limited water solubility of the free base .

Solubility Formulation Salt Form

Core Scaffold in PDE1 & EZH2 Inhibitors

The 1-isopropyl-3-methyl-1H-pyrazol-4-yl motif is a validated pharmacophore in highly potent inhibitors. For example, derivatives bearing this core have demonstrated IC50 values as low as 17 nM against PDE1 enzymes [1] and 3.2 nM against the EED-H3K27Me3 interaction of the PRC2 complex [2]. While the compound itself is an intermediate, these data demonstrate that the specific substitution pattern is a key contributor to high-affinity target engagement in advanced drug candidates.

Medicinal Chemistry Kinase Inhibitor PDE1 EZH2

1-Isopropyl-3-methyl-1H-pyrazol-4-amine Applications


SAR Studies: Optimizing Lipophilicity

When a medicinal chemistry program requires a building block to increase molecular lipophilicity without adding significant polar surface area, 1-Isopropyl-3-methyl-1H-pyrazol-4-amine (XLogP3 = 0.7) is the ideal choice over the more hydrophilic 1-methyl analog (XLogP3 = -0.4) [1][2]. This specific substitution enables fine-tuning of logP to improve membrane permeability while maintaining the same TPSA (43.8 Ų) as the methyl analog [1][2].

PDE1 Inhibitor Synthesis for CNS Disorders

This compound is a critical intermediate for the synthesis of patented PDE1 inhibitors, which are being investigated for cognitive disorders [1]. The 1-isopropyl-3-methyl substitution pattern is a key feature of the pharmacophore, with derivatives demonstrating IC50 values as low as 17 nM against PDE1 [2]. Procuring this specific compound is essential for replicating the patent chemistry and generating active leads in this therapeutic area.

PRC2/EED Inhibitors for Epigenetic Research

For programs targeting the PRC2 complex, the 1-isopropyl-3-methyl-1H-pyrazol-4-yl moiety is a validated scaffold, with advanced derivatives showing single-digit nanomolar potency in EED-H3K27Me3 competition assays [1]. The compound serves as a direct starting point for synthesizing these highly potent inhibitors, offering a significant time-to-lead advantage compared to de novo scaffold design.

Hydrochloride Salt for Aqueous Assays

For biological assays conducted in aqueous buffers, procurement of the hydrochloride salt form (CAS 1257554-91-8) is strongly recommended [1]. This salt form provides enhanced solubility and stability compared to the free base, simplifying assay preparation and improving data reproducibility [1][2].

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